molecular formula C16H19N3O4S B5522870 N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide

N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide

Cat. No. B5522870
M. Wt: 349.4 g/mol
InChI Key: PNXLSXZPIMXZSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(Diethylamino)phenyl]-4-nitrobenzenesulfonamide and its derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds. For example, compounds derived from N-[2-(2-diethylaminoethyliminomethyl)phenyl]-4-methylbenzenesulfonamide were synthesized and characterized, showing significant biological activities which hint at the compound's potential versatility in applications beyond the scope of this analysis (Vlasenko et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is typically established through various spectroscopic methods such as IR, Mossbauer spectroscopy, and X-ray analysis. The detailed structural analysis provides insights into the arrangement of atoms within the molecule and is crucial for understanding its reactivity and properties (Vlasenko et al., 2022).

Chemical Reactions and Properties

N-[4-(Diethylamino)phenyl]-4-nitrobenzenesulfonamide participates in a variety of chemical reactions. Its derivatives have been utilized in the development of metal complexes exhibiting fungistatic, protistocidal, and antibacterial activities, showcasing the compound's chemical versatility (Vlasenko et al., 2022).

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule. This research provides insights into the structural and electronic properties of the compound, including vibrational wave number assignments and local reactivity descriptors (Murthy et al., 2018).
  • Another investigation highlighted the versatility of 3- and 4-nitrobenzenesulfonamides as intermediates for the preparation of secondary amines and the protection of amines. This study underscores the chemical utility of nitrobenzenesulfonamides in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).

Biological Activity and Applications

  • Research into sulfonamide derivatives has explored their potential as antibacterial agents, with certain compounds tested for fungistatic, protistocidal, and antibacterial activities. This work suggests the bioactive potential of sulfonamide-based compounds in medical and pharmaceutical applications (Vlasenko et al., 2022).
  • Another study synthesized quinazoline derivatives containing sulfonamide groups to investigate their diuretic and antihypertensive properties. This highlights the therapeutic potential of sulfonamide derivatives in treating hypertension and related cardiovascular disorders (Ur Rahman et al., 2014).

Analytical and Synthetic Applications

  • The cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines has been studied, showcasing the relevance of sulfonamides in electrochemical reactions and potential applications in synthetic methodologies (Zanoni & Stradiotto, 1991).
  • A novel synthesis approach utilized benzonitriles, demonstrating the role of N-cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent. This research contributes to the field of pharmaceutical intermediate synthesis and highlights the chemical versatility of sulfonamide compounds (Anbarasan, Neumann, & Beller, 2011).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-18(4-2)14-7-5-13(6-8-14)17-24(22,23)16-11-9-15(10-12-16)19(20)21/h5-12,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXLSXZPIMXZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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